

# Ergothioneine and Cognitive Health: A Comparative Meta-Analysis of Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025



#### For Immediate Release

A comprehensive meta-analysis of clinical research on the naturally occurring amino acid ergothioneine reveals a promising role in supporting cognitive health, particularly in aging populations. This review synthesizes findings from key studies, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying neuroprotective mechanisms. The evidence suggests that ergothioneine warrants further investigation as a nutritional intervention for cognitive resilience.

## **Key Findings from Clinical Trials**

Two notable randomized controlled trials form the cornerstone of our current understanding of ergothioneine's impact on human cognitive function. The research by Zajac et al. investigated its effects on healthy older adults with subjective memory complaints, while a pilot study by Cheah et al. explored its potential in individuals diagnosed with Mild Cognitive Impairment (MCI).

# Table 1: Comparison of Clinical Trials on Ergothioneine and Cognitive Function



| Study        | Participant<br>Profile                                             | Intervention                                                                              | Duration | Key<br>Cognitive<br>Outcomes                                                                                                                                                                                                                                                                                                                                                              | Key<br>Biomarker<br>Findings                                                                                                                                                                                |
|--------------|--------------------------------------------------------------------|-------------------------------------------------------------------------------------------|----------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Zajac et al. | 147 healthy adults (55-79 years) with subjective memory complaints | - Placebo- 10 mg/day Ergothioneine (ErgoActive® )- 25 mg/day Ergothioneine (ErgoActive® ) | 16 weeks | - 25 mg Group: Within-group improvement in composite memory at 4 weeks (p < 0.05); dose- dependent improvement s in subjective prospective memory and sleep initiation with a significant difference from placebo for prospective memory (p < 0.05).[1][2][3] - 10 mg Group: Within-group increases in complex attention, cognitive flexibility, and executive functioning at 16 weeks (p | - Plasma ergothioneine levels increased significantly in both intervention groups (p < 0.001).[1][2] [3] - Improved liver function markers.[1][2] - Within- group increase in telomere length noted. [1][2] |



|                               |                                                                 |                                                             |        | < 0.05).[1] - Reaction time improved in all groups over time.[1] [2][3]                                    |                                                                                                                                                    |
|-------------------------------|-----------------------------------------------------------------|-------------------------------------------------------------|--------|------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|
| Cheah et al.<br>(Pilot Study) | 19 individuals (≥60 years) with Mild Cognitive Impairment (MCI) | - Placebo- 25<br>mg<br>Ergothioneine<br>, 3 times a<br>week | 1 year | - Improved performance in the assessment of learning ability (Rey Auditory Verbal Learning Test).[4][5][6] | - Stabilized plasma levels of neurofilament light chain (NfL), a marker of neuronal damage, compared to an increase in the placebo group.[4][5][6] |

# **Detailed Experimental Protocols**

To facilitate replication and further research, the methodologies of these key trials are detailed below.

### Zajac et al. Study Protocol

- Cognitive Assessment: The primary tool for cognitive evaluation was the CNS Vital Signs
  (CNS-VS) computerized neurocognitive test battery. This battery assesses a range of
  cognitive domains, including composite memory, verbal memory, visual memory, processing
  speed, executive function, psychomotor speed, reaction time, complex attention, and
  cognitive flexibility.[1]
- Biomarker Analysis: Plasma ergothioneine concentrations were measured at baseline and follow-up to confirm bioavailability. Standard clinical chemistry panels were used to assess



safety and other physiological markers.

Statistical Analysis: The study employed both intention-to-treat (ITT) and per-protocol (PP)
analyses to assess the effects of the intervention. Changes in cognitive scores and
biomarker levels were analyzed using appropriate statistical models to compare the
intervention groups with the placebo group.

## Cheah et al. (Pilot Study) Protocol

- Cognitive Assessment: The Rey Auditory Verbal Learning Test (RAVLT) was utilized to assess verbal learning and memory.
- Biomarker Analysis: Plasma levels of neurofilament light chain (NfL) were quantified as a primary biomarker of neuronal injury.
- Study Design: This was a double-blind, randomized, placebo-controlled pilot study. The smaller sample size was intended to assess the preliminary efficacy and safety of long-term ergothioneine supplementation in an MCI population.[4][5][6]

## **Neuroprotective Mechanisms of Ergothioneine**

Ergothioneine's benefits for cognitive health are believed to stem from its potent antioxidant and anti-inflammatory properties. It readily crosses the blood-brain barrier and is actively taken up by brain cells via the OCTN1 transporter.[7]

## **Antioxidant Action and Nrf2 Pathway Activation**

Ergothioneine directly neutralizes reactive oxygen species (ROS), protecting neurons from oxidative damage. Furthermore, it is thought to activate the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress. This pathway upregulates the expression of numerous antioxidant enzymes.

Ergothioneine's Antioxidant Signaling Pathway

### Anti-inflammatory Effects via NF-kB Inhibition

Chronic neuroinflammation is a key contributor to cognitive decline. Ergothioneine has been shown to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-kB signaling



pathway. By suppressing the activation of NF- $\kappa$ B, ergothioneine can reduce the production of inflammatory cytokines such as TNF- $\alpha$  and IL-6.

#### Ergothioneine's Anti-inflammatory Pathway

#### Conclusion

The available evidence from clinical trials, though still emerging, points towards a beneficial role for ergothioneine in supporting and preserving cognitive function, particularly in the context of aging. Its excellent safety profile and neuroprotective mechanisms make it a compelling candidate for further large-scale, long-term clinical investigation. For researchers and drug development professionals, ergothioneine represents a promising avenue for the development of novel strategies to promote healthy brain aging.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The Effect of Ergothioneine Supplementation on Cognitive Function, Memory, and Sleep in Older Adults with Subjective Memory Complaints: A Randomized Placebo-Controlled Trial [mdpi.com]
- 2. doaj.org [doaj.org]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the efficacy of ergothioneine to delay cognitive decline in mild cognitively impaired subjects: A pilot study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. medrxiv.org [medrxiv.org]
- To cite this document: BenchChem. [Ergothioneine and Cognitive Health: A Comparative Meta-Analysis of Clinical Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1254089#meta-analysis-of-studies-on-ergothioneine-and-cognitive-health]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com